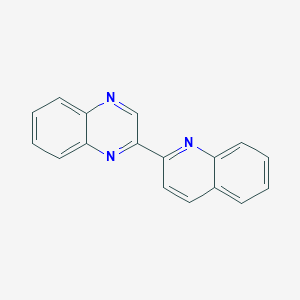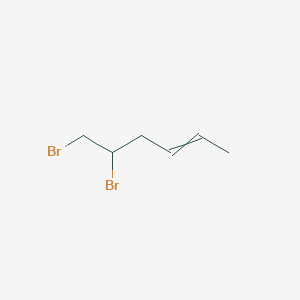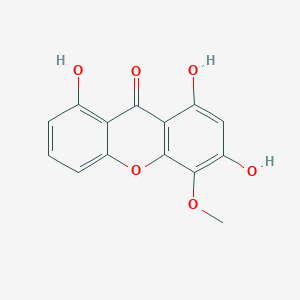![molecular formula C11H21F3O2Sn B14354188 Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane CAS No. 91312-01-5](/img/structure/B14354188.png)
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of three isopropyl groups and a trifluoroacetyl group attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of tri(propan-2-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. The general reaction scheme is as follows:
(CH3CH2CH2)3SnH+(CF3CO)2O→(CH3CH2CH2)3SnOCOCF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetyl group under basic conditions.
Major Products
Oxidation: Tin oxides and trifluoroacetic acid.
Reduction: Various reduced tin compounds and alcohols.
Substitution: Substituted stannanes with different acyl or alkyl groups.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane involves the interaction of the trifluoroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of stable complexes or the modification of functional groups on the target molecule. The tin atom can also participate in coordination chemistry, further influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tri(propan-2-yl)stannane: Lacks the trifluoroacetyl group, making it less reactive in certain substitution reactions.
Triethylstannane: Similar structure but with ethyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Trifluoroacetyl chloride: Contains the trifluoroacetyl group but lacks the tin atom, making it a more reactive acylating agent.
Uniqueness
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is unique due to the combination of the trifluoroacetyl group and the tin atom, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
91312-01-5 |
|---|---|
Fórmula molecular |
C11H21F3O2Sn |
Peso molecular |
360.99 g/mol |
Nombre IUPAC |
tri(propan-2-yl)stannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C3H7.C2HF3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*3H,1-2H3;(H,6,7);/q;;;;+1/p-1 |
Clave InChI |
BDPMUKHJEOXRMJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
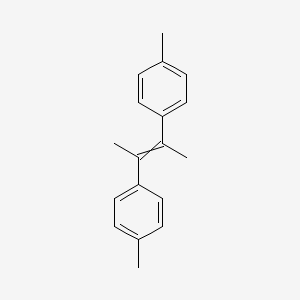
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
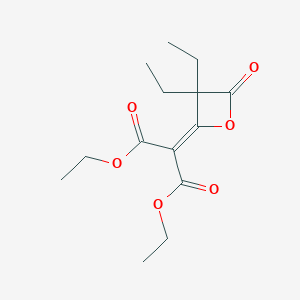
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
